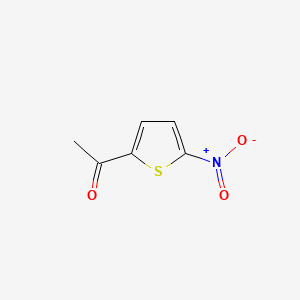

2-Acetyl-5-nitrothiophene

Descripción

Historical Context and Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

The journey of thiophene chemistry began in 1882 when Victor Meyer discovered it as a contaminant in benzene (B151609) derived from coal tar. slideshare.netderpharmachemica.com This discovery was prompted by the observation that commercial benzene, when mixed with isatin (B1672199) and sulfuric acid, produced a blue dye called indophenine, a reaction that pure benzene did not exhibit. slideshare.netchemicalbook.com Meyer successfully isolated the responsible substance, the heterocyclic compound thiophene. slideshare.netchemeurope.com This finding was a pivotal moment, expanding the understanding of heterocyclic aromatic compounds. numberanalytics.com

Thiophene (C₄H₄S) is a five-membered aromatic ring containing a sulfur atom. numberanalytics.comwisdomlib.org It shares a resemblance to benzene in many of its chemical and physical properties. britannica.com The aromaticity of thiophene, although less than benzene, is a key feature, influencing its stability and reactivity. wikipedia.orgnumberanalytics.com The sulfur atom's lone pair of electrons participate in the delocalized π-electron system, contributing to its aromatic character. numberanalytics.comnumberanalytics.com This aromaticity allows thiophene to undergo electrophilic substitution reactions readily. eprajournals.com

The initial period of intense research following its discovery was led by Victor Meyer himself, culminating in his 1888 book, "Die Thiophengruppe". fupress.netpageplace.de This foundational work laid the groundwork for future explorations into the synthesis and reactivity of thiophene and its derivatives. fupress.net

Overview of Substituted Thiophenes in Natural Products and Pharmaceutical Sciences

Thiophene and its derivatives are not merely laboratory curiosities; they are found in nature and are crucial components in many pharmaceutical agents. wikipedia.orgnumberanalytics.com Naturally occurring thiophenes are often found in plants of the Asteraceae family, such as Tagetes, Echinops, and Artemisia. mdpi.comcabidigitallibrary.org These compounds can consist of one to five thiophene rings and are believed to be part of the plant's chemical defense mechanism against pathogens like insects, nematodes, bacteria, and fungi. mdpi.com

In the realm of pharmaceutical sciences, the thiophene ring is considered a "privileged structure" due to its wide spectrum of biological activities. ijpsjournal.com The structural similarity of thiophene to a benzene ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org This principle has been successfully applied in the development of numerous drugs.

Thiophene derivatives have demonstrated a remarkable range of pharmacological effects, including:

Anti-inflammatory: Drugs like Tinoridine, Tiaprofenic acid, and Tenidap are non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety. encyclopedia.pubnih.govcognizancejournal.com

Antimicrobial and Antifungal: Thiophene-based compounds have shown significant activity against various bacteria and fungi. mdpi.comijpsjournal.com

Anticancer: Numerous thiophene derivatives have been investigated and developed for their antitumor properties. ijpsjournal.comijprajournal.com

Central Nervous System (CNS) Activity: Thiophene is a component of drugs with antipsychotic (e.g., Olanzapine), antidepressant (e.g., Duloxetine), and antianxiety effects. encyclopedia.pubijprajournal.com

Other Therapeutic Areas: The applications extend to antiviral, antimalarial, antioxidant, and cardiovascular drugs. ijpsjournal.comencyclopedia.pub

The versatility and broad biological activity of substituted thiophenes underscore their importance in drug discovery and development. eprajournals.comnumberanalytics.com

| Drug Name | Therapeutic Class |

| Lornoxicam | NSAID |

| Sufentanil | Opioid Analgesic |

| Olanzapine | Antipsychotic |

| Duloxetine | Antidepressant |

| Clopidogrel | Antiplatelet |

| Tiotropium Bromide | Anticholinergic |

| Rivaroxaban | Anticoagulant |

Importance of Nitro and Acetyl Functionalities in Heterocyclic Chemistry

The introduction of nitro (NO₂) and acetyl (COCH₃) groups onto a heterocyclic scaffold like thiophene significantly modifies its chemical and biological properties.

The nitro group is a strong electron-withdrawing group. nih.gov Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and influences the molecule's polarity. nih.gov In medicinal chemistry, the nitro group is a versatile functional group, though it can be associated with toxicity. acs.orgnih.gov Nitro-containing compounds are found in a wide range of therapeutic agents, including antibacterial, antineoplastic, and antiparasitic drugs. nih.gov The biological activity of many nitro compounds stems from their metabolic reduction to reactive intermediates that can interact with biological macromolecules like DNA. nih.gov For instance, nitro-substituted compounds have shown enhanced antifungal and antibacterial activities. wisdomlib.orgjst.go.jp

The acetyl group , on the other hand, is a deactivating group in electrophilic aromatic substitution, directing incoming electrophiles to the meta position. More importantly, the carbonyl group of the acetyl moiety provides a reactive site for a variety of chemical transformations. It can undergo condensation reactions with nucleophiles, allowing for the synthesis of a diverse array of derivatives. smolecule.com This functional handle is crucial for building more complex molecules from a simple acetylated precursor.

Defining the Research Scope for 2-Acetyl-5-nitrothiophene

The compound this compound is a substituted thiophene that incorporates both the electron-withdrawing nitro group and the synthetically versatile acetyl group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The research scope for this compound primarily revolves around its utility as a building block for more complex molecules with potential biological activities. The presence of the nitro group at the 5-position and the acetyl group at the 2-position dictates its reactivity. The nitro group can be reduced to an amino group, which can then be further functionalized. smolecule.com The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, enabling chain elongation and the formation of various heterocyclic systems. smolecule.com

Key areas of investigation for this compound include its use in the synthesis of:

Dyes: It has been used in the synthesis of thiophene-based azo dyes. smolecule.com

Pharmaceuticals: It serves as a precursor for compounds with potential therapeutic applications, such as inhibitors of HIV integrase and imaging agents for Alzheimer's disease. smolecule.com

Biologically Active Molecules: Its derivatives have been studied for antiparasitic properties. smolecule.comnih.gov

The synthesis of this compound itself typically involves the nitration of a thiophene derivative followed by acetylation. smolecule.comevitachem.com The compound's reactivity allows for further chemical modifications, such as the reduction of the nitro group and condensation reactions at the acetyl group, making it a versatile platform for chemical exploration. smolecule.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-nitrothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXUIQITENCDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192678 | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-00-9 | |

| Record name | 1-(5-Nitro-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl (5-nitro-2-thienyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(5-nitro-2-thienyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Acetyl 5 Nitrothiophene

Reactions of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the thiophene (B33073) ring and can itself undergo several important transformations, most notably reduction.

Reduction of the Nitro Group to Amino Functionality

The nitro group of 2-acetyl-5-nitrothiophene can be readily reduced to its corresponding amino group, yielding 2-acetyl-5-aminothiophene. This transformation is a cornerstone in the synthesis of various derivatives. A common method to achieve this is through catalytic hydrogenation. google.com In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst.

The reduction proceeds through nitroso and hydroxylamino intermediates to ultimately form the amine. This conversion is significant as it transforms the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group, thereby altering the chemical properties of the thiophene ring.

Table 1: Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A widely used method for the reduction of nitro groups to amines. |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | Classic method for nitro group reduction in aromatic systems. |

Bioreduction Mechanisms of Nitro Groups

The bioreduction of nitroaromatic compounds is a key process in their microbial degradation and metabolism. Various microorganisms, including bacteria and fungi, possess enzymatic systems capable of reducing the nitro group. nih.govresearchgate.net These transformations can occur under both aerobic and anaerobic conditions.

The general mechanism involves the stepwise reduction of the nitro group. This process is initiated by the action of nitroreductases, which are flavoenzymes. The reduction proceeds through the formation of a nitroso derivative, followed by a hydroxylamine (B1172632) intermediate, which is then further reduced to the corresponding amine. nih.govresearchgate.net In some cases, the hydroxylamine intermediate can undergo rearrangement to form hydroxylated compounds. nih.gov

Four distinct strategies for the microbial metabolism of nitro groups have been identified:

Reduction of the aromatic ring: Some bacteria can add a hydride ion to the ring, leading to the elimination of a nitrite (B80452) ion. nih.gov

Monooxygenase action: These enzymes can add an oxygen atom, which results in the elimination of the nitro group from nitrophenols. nih.gov

Dioxygenase action: These enzymes introduce two hydroxyl groups into the aromatic ring, causing the spontaneous elimination of the nitro group. nih.gov

Reduction to hydroxylamine: This is a common initial step in the metabolism of several nitroaromatic compounds, leading to rearrangements and subsequent ring fission. nih.gov

Reactions of the Acetyl Group

The acetyl group attached to the thiophene ring is also a site of significant chemical reactivity, allowing for a range of modifications.

Nucleophilic Substitution Reactions of the Acetyl Group

The carbonyl carbon of the acetyl group in 2-acetylthiophene (B1664040) and its derivatives is electrophilic and thus susceptible to attack by nucleophiles. smolecule.com These reactions are fundamental in building more complex molecular architectures. For instance, 2-acetylthiophene can undergo condensation reactions with various nitrogen nucleophiles, such as amines, to form iminothiophene derivatives. Carbon nucleophiles, like those derived from malononitrile, can also react with the acetyl group. biocrick.com

Formation of Oximes from the Acetyl Group

The acetyl group of this compound can react with hydroxylamine to form an oxime. This reaction is a standard method for the conversion of ketones to their corresponding oximes. google.com The reaction typically involves treating the acetylthiophene derivative with hydroxylamine hydrochloride in the presence of a base. google.com The formation of the oxime introduces a new functional group that can be further modified, highlighting its utility as a synthetic intermediate. google.com

Table 2: Conditions for Oxime Formation from 2-Acetylthiophene

| Reactant | Conditions | Product |

|---|

Oxidation of Acetyl Groups to Carboxyl Groups

The acetyl group of 2-acetylthiophene can be oxidized to a carboxylic acid group, yielding thiophene-2-carboxylic acid. wikipedia.org This transformation converts the ketone functionality into a carboxylic acid, which is a valuable functional group for further synthetic manipulations, such as esterification or amidation. While specific studies on the direct oxidation of the acetyl group in this compound are not detailed, the general principle of oxidizing an acetyl group on a thiophene ring to a carboxylic acid is well-established in organic synthesis. wikipedia.org For instance, the oxidation of 5-acetyl-2-thienylacetic acid can be selectively achieved using oxidizing agents like chromic anhydride (B1165640) complexes or dichromates to yield 5-carboxy-2-acetylthiophene. google.com

Reactivity of the Thiophene Ring

The chemical behavior of the thiophene ring in this compound is significantly influenced by its substituents. The acetyl group and the nitro group are both electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The sulfur heteroatom also plays a crucial role in the ring's reactivity, particularly in oxidation reactions.

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation, typically by peroxides. While the thiophene ring is relatively stable, oxidation can be achieved with reagents like hydrogen peroxide. nih.gov The initial products of such reactions are thiophene-S-oxides. These intermediates are generally unstable unless bulky substituents are present at the 2- and 5-positions of the ring. nih.gov

In the case of related thiophene compounds, oxidation can proceed through two primary pathways:

S-Oxidation: The sulfur atom is oxidized to form a thiophene-S-oxide. This reactive intermediate can then undergo further reactions, such as dimerization. nih.gov

Arene Oxide Formation: The oxidation occurs on the π-system of the ring to form a thiophene epoxide (an arene oxide). This can subsequently rearrange, for instance, via an NIH shift, to yield hydroxylated products. nih.govscispace.com

For model compounds like 2-acetylthiophene-S-oxide, computational studies have explored potential rearrangement mechanisms. It was found that a 1,5-oxygen migration from the sulfur to the C5 carbon to yield a 5-hydroxy product is energetically unfavorable. Instead, the calculations suggest a rearrangement to a six-membered oxathiine ring is more likely. nih.govscispace.com Therefore, the formation of hydroxylated thiophenes through oxidation is believed to proceed via the arene oxide pathway rather than through an S-oxide intermediate. scispace.com

Nucleophilic Aromatic Substitution on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for thiophene derivatives, which are generally more reactive in these reactions than their benzene (B151609) counterparts. uoanbar.edu.iq The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards attack by a nucleophile. wikipedia.org

In this compound, the nitro group, being a potent electron-withdrawing group, strongly activates the thiophene ring for SNAr reactions. This activation is most effective when the withdrawing group is positioned ortho or para to the leaving group. wikipedia.org Consequently, if a suitable leaving group (such as a halide) were present at the 2-position, it would be readily displaced by a nucleophile.

The mechanism for the SNAr reaction is a two-step addition-elimination process nih.govyoutube.com:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. The sulfur atom's d-orbitals may also contribute to stabilizing this intermediate, explaining the higher reactivity of thiophenes compared to benzene derivatives. uoanbar.edu.iq

Elimination: The leaving group is expelled, and the aromaticity of the thiophene ring is restored.

Kinetic studies on 2-L-5-nitrothiophenes (where L is a leaving group) with various amines have shown that these reactions proceed faster in ionic liquids than in conventional solvents like methanol (B129727) or benzene. nih.gov Computational studies on similar 5-nitrothiophene systems have confirmed the stepwise mechanism and have been used to analyze the reaction's energy profile. nih.gov

Functionalization of the Thiophene Ring

The functionalization of the this compound ring involves introducing new substituents. The existing acetyl and nitro groups are deactivating and direct incoming electrophiles to the meta-positions. For this compound, both positions C3 and C4 are meta to the C5 nitro group, and the C4 position is meta to the C2 acetyl group. This makes direct electrophilic aromatic substitution challenging, but if it occurs, it would likely be at the C4 position.

Beyond electrophilic substitution, functionalization can be achieved by leveraging the reactivity of the existing groups. The versatility and stability of the thiophene motif make it a valuable building block in the synthesis of a wide array of materials. researchgate.net Functionalization strategies often involve metal-catalyzed cross-coupling reactions, which require the initial presence of a leaving group like a halogen on the ring. smolecule.com

Derivative Formation and Derivatization Strategies

The acetyl and nitro groups on the thiophene ring serve as handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Synthesis of 2-Acetyl-5-arylthiophenes

A primary strategy for synthesizing 2-Acetyl-5-arylthiophenes is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. semanticscholar.orgresearchgate.net This method typically involves the reaction of a 2-acetyl-5-halothiophene (most commonly 2-acetyl-5-bromothiophene) with an arylboronic acid in the presence of a palladium catalyst and a base. semanticscholar.org To apply this strategy starting from this compound, the nitro group would first need to be converted into a suitable leaving group, such as a bromine atom.

The Suzuki coupling reaction has been shown to be effective under both conventional heating and microwave irradiation, often using water as a green solvent. semanticscholar.orgresearchgate.net A variety of activated and deactivated arylboronic acids can be successfully coupled to produce the corresponding 5-aryl-2-acetylthiophenes in excellent yields. semanticscholar.org

| Entry | Arylboronic Acid | Product | Yield (%) (Thermal Heating, 2h) | Yield (%) (Microwave, 10 min) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 2-Acetyl-5-phenylthiophene | 96 | 98 |

| 2 | 4-Methylphenylboronic acid | 2-Acetyl-5-(4-tolyl)thiophene | 94 | 96 |

| 3 | 4-Methoxyphenylboronic acid | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 95 | 98 |

| 4 | 4-Chlorophenylboronic acid | 2-Acetyl-5-(4-chlorophenyl)thiophene | 90 | 92 |

| 5 | 2-Thienylboronic acid | 2-Acetyl-5-(thiophen-2-yl)thiophene | 94 | 95 |

Preparation of Thiophenecarboxylic Acids

Thiophenecarboxylic acids can be prepared from 2-acetylthiophene derivatives through oxidation of the acetyl group. wikipedia.org The oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid is a well-established transformation. wikipedia.orggoogle.com Applying this to this compound would yield 5-nitrothiophene-2-carboxylic acid. One method involves reacting the acetylthiophene with nitric acid dissolved in acetic acid. This procedure is efficient and avoids the formation of byproducts like thienyl glyoxylic acid, which can occur when using other oxidizing agents such as alkaline permanganate. google.com

An alternative approach for introducing a carboxylic acid function onto a thiophene ring involves direct carboxylation. For instance, 2-acetylthiophene can react with methanol and carbon tetrachloride in the presence of a vanadium catalyst (VO(acac)₂) to regioselectively introduce a methyl carboxylate group at the 5-position, yielding methyl 2-acetyl-5-thiophenecarboxylate. semanticscholar.org This demonstrates a method for functionalizing the C-H bond at the 5-position to create a thiophenecarboxylic acid derivative.

The standard method for preparing carbohydrazides, which are derivatives of carboxylic acids, involves the hydrazinolysis of carboxylic acid esters. hhu.de Therefore, once the thiophenecarboxylic acid or its ester is formed, it can be further converted into other derivatives like hydrazides, which are valuable building blocks in synthesis. hhu.de

Synthesis of Thiophene-Fused Systems, e.g., Thieno[2,3-b]pyrrol-5-one derivatives

The synthesis of thieno[2,3-b]pyrrol-5-one derivatives from this compound is a multi-step process that necessitates the strategic modification of the acetyl group to facilitate the construction of the fused pyrrolone ring. A plausible synthetic route would involve the initial conversion of the acetyl group into a more versatile functional handle, such as an α-haloacetyl group, through halogenation. This intermediate can then undergo further reactions to build the pyrrole (B145914) ring.

Table 1: Proposed Reaction Scheme for the Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Halogenating agent (e.g., NBS, Br₂) | 2-(α-Haloacetyl)-5-nitrothiophene |

| 2 | 2-(α-Haloacetyl)-5-nitrothiophene | Primary amine (R-NH₂) | 2-(α-Aminoacetyl)-5-nitrothiophene |

| 3 | 2-(α-Aminoacetyl)-5-nitrothiophene | Base (e.g., NaH, NaOEt) | Thieno[2,3-b]pyrrol-5-one derivative |

Note: This is a proposed synthetic scheme based on analogous chemical transformations.

Creation of 2,5-Disubstituted Thiophene Derivatives

The acetyl group in this compound serves as a versatile anchor for the synthesis of a wide array of 2,5-disubstituted thiophene derivatives. A common and effective strategy involves condensation reactions of the acetyl moiety with various nucleophiles. These reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position, while the nitro group remains at the 5-position, thus creating a 2,5-disubstituted pattern.

A notable example is the reaction of this compound with thiosemicarbazide (B42300). This reaction typically proceeds by the initial formation of a thiosemicarbazone intermediate through the condensation of the acetyl group's carbonyl carbon with the primary amine of thiosemicarbazide. This intermediate can then be cyclized under various conditions to afford different heterocyclic systems attached to the thiophene ring. For instance, reaction with α-haloesters or α-haloketones can lead to the formation of thiazole (B1198619) or thiadiazine rings.

The general reaction scheme for the creation of 2,5-disubstituted thiophene derivatives via condensation reactions is depicted below:

Table 2: Synthesis of 2,5-Disubstituted Thiophene Derivatives via Condensation Reactions

| Starting Material | Reagent | Product Structure | Reference |

| This compound | Thiosemicarbazide | 2-(1-(5-nitrothiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | Based on analogous reactions |

| 2-(1-(5-nitrothiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | α-Halo Ketone (R-CO-CH₂-X) | Thiazole derivative | Based on analogous reactions |

| 2-(1-(5-nitrothiophen-2-yl)ethylidene)hydrazine-1-carbothioamide | Diethyl bromomalonate | Thiazolidinone derivative | Based on analogous reactions |

These reactions highlight the utility of this compound as a building block for accessing a diverse library of 2,5-disubstituted thiophenes with potential biological activities.

Synthesis of Organometallic Complexes with Thiophene Ligands

The thiophene ring, along with its substituents, in this compound can act as a ligand to form coordination complexes with various transition metals. The sulfur atom of the thiophene ring possesses lone pairs of electrons that can coordinate to a metal center. Furthermore, the oxygen atom of the acetyl group and the oxygen atoms of the nitro group can also participate in coordination, leading to the formation of stable chelate complexes.

The synthesis of such organometallic complexes typically involves the reaction of this compound with a suitable metal precursor, such as a metal halide or a metal carbonyl, in an appropriate solvent. The reaction conditions, including temperature and stoichiometry, can be adjusted to control the coordination mode and the final structure of the complex.

For instance, reaction with a palladium(II) precursor could lead to the formation of a square planar complex where the thiophene ligand coordinates to the palladium center through the sulfur atom and one of the oxygen atoms of the acetyl or nitro group. The formation of these complexes can significantly alter the electronic properties and reactivity of the thiophene ligand, which can be exploited in catalysis or for the development of new materials with interesting optical or electronic properties.

Table 3: Potential Coordination Modes of this compound in Organometallic Complexes

| Metal Center (M) | Potential Coordinating Atoms | Potential Complex Structure |

| Palladium (Pd) | S, O (acetyl) | Chelate complex |

| Ruthenium (Ru) | S, O (nitro) | Chelate complex |

| Rhodium (Rh) | S | Monodentate complex |

Further research into the coordination chemistry of this compound is warranted to explore the full potential of this compound in the design and synthesis of novel organometallic complexes.

Advanced Spectroscopic and Computational Characterization of 2 Acetyl 5 Nitrothiophene

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to confirm the identity and purity of 2-Acetyl-5-nitrothiophene and to probe its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the acetyl group and the thiophene (B33073) ring. The methyl protons of the acetyl group are anticipated to appear as a singlet in the range of δ 2.5-2.6 ppm. The aromatic protons on the thiophene ring typically resonate between δ 7.2-7.8 ppm. Due to the substitution pattern, these aromatic protons would appear as two distinct doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the acetyl and nitro groups.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | 2.5 - 2.6 | Singlet |

| Thiophene (H-3) | 7.2 - 7.8 | Doublet |

| Thiophene (H-4) | 7.2 - 7.8 | Doublet |

Note: The table presents expected chemical shift ranges based on related thiophene derivatives.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is characteristically found at the low-field end of the spectrum, typically in the range of 190-200 ppm. The carbons of the thiophene ring would exhibit signals in the aromatic region (approximately 120-150 ppm), with their exact shifts determined by the positions of the substituents. The methyl carbon of the acetyl group is expected to have a chemical shift in the range of 20-30 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Thiophene (C2) | 120 - 150 |

| Thiophene (C3) | 120 - 150 |

| Thiophene (C4) | 120 - 150 |

| Thiophene (C5) | 120 - 150 |

| Acetyl (CH₃) | 20 - 30 |

Note: The table presents expected chemical shift ranges based on general values for similar functional groups.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display strong absorption bands corresponding to the carbonyl group of the acetyl moiety and the nitro group. The C=O stretching vibration for an aromatic ketone typically appears in the region of 1685-1666 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. Other notable absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C stretching of the thiophene ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carbonyl (C=O) | 1685 - 1666 | Stretch |

| Nitro (NO₂) | 1550 - 1475 | Asymmetric Stretch |

| Nitro (NO₂) | 1360 - 1290 | Symmetric Stretch |

| Aromatic C-H | ~3100 | Stretch |

| Aliphatic C-H | ~2900 | Stretch |

| Aromatic C=C | 1600 - 1400 | Stretch |

Note: This table is based on typical infrared absorption frequencies for the specified functional groups.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₆H₅NO₃S, which corresponds to a molecular weight of approximately 171.17 g/mol stenutz.eunist.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z 43) or the nitro group (NO₂, m/z 46), leading to significant fragment ions. High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the elemental composition. For instance, the protonated molecule [M+H]⁺ would have an m/z of approximately 172.00629 smolecule.com.

| Ion | m/z | Identity |

| [C₆H₅NO₃S]⁺ | 171 | Molecular Ion (M⁺) |

| [M - CH₃CO]⁺ | 128 | Loss of acetyl group |

| [M - NO₂]⁺ | 125 | Loss of nitro group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for aromatic ketones and nitro compounds.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated thiophene ring system, along with the acetyl and nitro groups, results in characteristic absorption bands. Nitrothiophenes are known to exhibit UV absorption with a maximum wavelength (λmax) around 280 nm smolecule.com. The electronic properties are significantly influenced by the electron-withdrawing nature of both the acetyl and nitro substituents, which affects the energy levels of the molecular orbitals.

| Technique | Parameter | Observed Value |

| UV-Vis Spectroscopy | λmax | ~280 nm |

Note: The λmax is a typical value for nitrothiophene derivatives.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Molecular Geometry and Planarity

The molecular structure of this compound consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted at the C2 position with an acetyl group (–COCH₃) and at the C5 position with a nitro group (–NO₂). The inherent aromaticity of the thiophene ring dictates a largely planar geometry for the core structure.

Computational studies, typically initiated with geometry optimization, confirm this planarity. The thiophene ring itself is flat, and the attached acetyl and nitro groups tend to lie in the same plane as the ring to maximize conjugation and electronic stability. The acetyl group's carbonyl oxygen and methyl carbon, as well as the nitro group's nitrogen and oxygen atoms, will have specific bond lengths and angles relative to the thiophene ring. Minor deviations from absolute planarity can occur due to steric hindrance or crystal packing forces in the solid state, but in an isolated state, the molecule favors a planar conformation. This arrangement facilitates the delocalization of π-electrons across the entire system, influencing the molecule's electronic properties and reactivity.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of this compound. These theoretical investigations complement experimental data and allow for the prediction of various molecular properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.netnih.gov

These calculations typically start with a geometry optimization to find the lowest energy conformation of the molecule. The results provide precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency analysis can be performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov Furthermore, DFT is the foundation for obtaining many of the properties discussed in subsequent sections, including molecular orbitals and electrostatic potential maps. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com For this compound, the electron-withdrawing nature of the nitro and acetyl groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is typically localized over the π-system of the thiophene ring. Analysis of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential to react with nucleophiles or electrophiles. mdpi.com

| Parameter | Significance | Typical Application |

| HOMO Energy | Represents the electron-donating ability of the molecule. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. irjweb.com | A small gap suggests higher reactivity; a large gap suggests higher stability. irjweb.commdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. proteopedia.org The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For this compound, the MEP map would show a high concentration of negative potential (red) around the oxygen atoms of both the nitro and acetyl groups, as these are the most electronegative atoms. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and parts of the thiophene ring, influenced by the strong electron-withdrawing effects of the substituents. This visualization is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. proteopedia.orgchemrxiv.org

Thermochemical Properties and Stability Analysis

The thermochemical properties of this compound provide critical data on its stability and energy content. Experimental techniques, such as Knudsen-effusion mass loss, are used to measure vapor pressures at different temperatures. From this data, the standard molar enthalpy of sublimation (ΔcrgHm°) can be derived using the Clausius-Clapeyron equation. researchgate.net This value represents the energy required to transform one mole of the substance from the solid to the gaseous state.

These experimental values, combined with combustion calorimetry data, allow for the determination of the standard molar enthalpy of formation in both the crystalline (ΔfHm°(cr)) and gaseous (ΔfHm°(g)) phases. researchgate.net These enthalpies of formation are fundamental measures of the compound's thermodynamic stability.

Table of Thermochemical Data for this compound

| Property | Value (kJ·mol⁻¹) | Method |

|---|---|---|

| Standard Molar Enthalpy of Sublimation (ΔcrgHm°) | 107.1 ± 0.4 | Knudsen-effusion |

| Standard Molar Enthalpy of Formation, Crystalline (ΔfHm°(cr)) | -171.1 ± 1.2 | Derived |

| Standard Molar Enthalpy of Formation, Gaseous (ΔfHm°(g)) | -64.0 ± 1.3 | Derived |

Data sourced from ResearchGate requesting a paper on the thermochemical properties of nitrothiophene derivatives. researchgate.net

Reaction Mechanism Studies using Quantum Chemistry

Quantum chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the reaction pathways, researchers can identify transition states, intermediates, and products. The calculation of activation energies helps to determine the feasibility and rate of a proposed reaction mechanism. acs.org

For instance, theoretical studies can investigate electrophilic aromatic substitution, nucleophilic additions to the carbonyl group, or reduction of the nitro group. Computational analysis can predict the regioselectivity and stereoselectivity of reactions by comparing the energy barriers of different possible pathways. mdpi.com These studies provide a detailed, atomistic-level understanding of the reaction dynamics, which is often difficult to obtain through experimental methods alone. acs.orgresearchgate.net Such investigations are crucial for designing new synthetic routes and understanding the chemical behavior of this compound in various chemical environments. mdpi.com

Biological and Medicinal Chemistry Applications of 2 Acetyl 5 Nitrothiophene and Its Derivatives

Antimicrobial Activities

Derivatives of 5-nitrothiophene have been investigated for their potential to combat various microbial pathogens, including bacteria and fungi that have developed resistance to conventional antibiotics.

Antibacterial Efficacy against Resistant Strains

The emergence of multidrug-resistant bacteria poses a significant threat to public health. Research into novel antimicrobial agents has explored 5-nitrothiophene derivatives for their activity against these challenging pathogens. Studies on 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against Staphylococcus aureus. researchgate.netmedilam.ac.ir Furthermore, a broader class of p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides has demonstrated significant bacteriostatic activity, with some compounds also showing bactericidal effects against multidrug-resistant S. aureus strains.

Other research has focused on different thiophene (B33073) derivatives, revealing their potential against colistin-resistant Gram-negative bacteria. For instance, certain thiophene derivatives exhibited promising antibacterial activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives against Resistant Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 (MIC₅₀) | nih.gov |

| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 (MIC₅₀) | nih.gov |

| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 (MIC₅₀) | nih.gov |

| Thiophene derivative 4 | Colistin-resistant E. coli | 8 (MIC₅₀) | nih.gov |

| Thiophene derivative 5 | Colistin-resistant E. coli | 32 (MIC₅₀) | nih.gov |

| Thiophene derivative 8 | Colistin-resistant E. coli | 32 (MIC₅₀) | nih.gov |

Note: The data presented is for thiophene derivatives, not specifically 2-Acetyl-5-nitrothiophene.

Antifungal Properties

The antifungal potential of thiophene derivatives has also been a subject of investigation. While specific data on this compound is limited, studies on related compounds, such as 2-aminothiophene derivatives, have shown promising results. For example, chitosan-based films containing a 2-aminothiophene derivative demonstrated effective antifungal activity against several Candida species, including C. albicans, C. tropicalis, and C. parapsilosis. mdpi.com This suggests that the thiophene scaffold is a promising starting point for the development of new antifungal agents. Some substituted thiophene derivatives have also shown minimal activity against Aspergillus niger and Candida albicans.

Table 2: Antifungal Activity of a 2-Aminothiophene Derivative

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Candida albicans | Effective Inhibition | mdpi.com |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Candida tropicalis | Effective Inhibition | mdpi.com |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Candida parapsilosis | Effective Inhibition | mdpi.com |

Note: The data presented is for a 2-aminothiophene derivative, not specifically this compound.

Antiviral Activities

Currently, there is a lack of specific research in the public domain detailing the antiviral activities of this compound or its direct derivatives. While other classes of thiophene-containing compounds have been explored for antiviral properties, the potential of this specific nitrothiophene derivative against viral pathogens remains an area for future investigation. nih.gov

Specific Mechanisms of Action against Bacterial Pathogens (e.g., Nitroreductase Activation)

The antibacterial activity of nitroaromatic compounds like 5-nitrothiophenes is often linked to their activation by bacterial nitroreductases. These compounds are essentially prodrugs that are harmless until they are metabolized within the bacterial cell. Bacteria possess enzymes called nitroreductases, such as NfsA and NfsB in E. coli, which can reduce the nitro group of the thiophene derivative.

This reduction process generates highly reactive cytotoxic species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can then interact with and damage various intracellular macromolecules, such as DNA, RNA, and proteins, leading to bacterial cell death. This mechanism of action is particularly effective as it is dependent on enzymes present in the target bacteria. Research on 5-nitrothiophene carboxamides has confirmed that their antibacterial effect is a result of activation by bacterial nitroreductases.

Anticancer Activities

The search for novel anticancer agents has led to the exploration of a wide variety of synthetic compounds, including derivatives of 2-acetylthiophene (B1664040).

Cytotoxic Activity against Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3, OVCAR-3)

For instance, certain chalcone derivatives of 2-acetylthiophene have demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) cells. nih.gov These compounds were found to induce apoptosis, a form of programmed cell death, in the cancer cells. Another study on thiophene derivatives showed their ability to inhibit the growth of human hepatocellular carcinoma (HepG2) cells. nih.gov

Table 3: Cytotoxic Activity of Selected 2-Acetylthiophene Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06) | HT-29 (Colon) | >50 | nih.gov |

| 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09) | HT-29 (Colon) | >50 | nih.gov |

| Thiophene Derivative (TP 5) | HepG2 (Liver) | ~15 µg/mL | nih.gov |

Note: The data presented is for chalcone and other derivatives of 2-acetylthiophene, not this compound itself. The specific activity can vary significantly with different substitutions.

Inhibition of Specific Cancer-Related Targets (e.g., EGFR Tyrosinase Kinase)

Derivatives of 2-acetylthiophene have been investigated for their potential to inhibit key molecular targets implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a protein that plays a crucial role in cell signaling pathways that control cell growth and proliferation. mdpi.com Its abnormal activation is a hallmark of many cancer types, making it a prime target for therapeutic intervention. mdpi.com

Small-molecule tyrosine kinase inhibitors (TKIs) function by binding to the ATP-binding site within the intracellular domain of EGFR, thereby blocking its signaling activity. nih.gov Research into compounds derived from 2-acetylthiophene, such as certain chalcones, has explored their efficacy as EGFR inhibitors. For instance, a series of 1,2,3-triazole-containing erlotinib derivatives, a known EGFR TKI, demonstrated potent anti-tumor activities against non-small cell lung cancer. researchgate.net Specifically, compounds synthesized by replacing the acetylenic side arm of erlotinib with a 1,2,3-triazole moiety showed strong antiproliferative activity against various lung cancer cell lines. researchgate.net

In one study, the inhibitory assays of potent compounds against EGFR tyrosine kinase revealed that a particular derivative, compound 5d, was more potent than the reference drug erlotinib. researchgate.net Other derivatives, 4f and 4j, exhibited comparable efficacy to erlotinib. researchgate.net These findings underscore the potential of utilizing the 2-acetylthiophene scaffold in the design of novel and effective EGFR inhibitors for cancer therapy.

Table 1: EGFR Inhibitory Activities of Selected 2-Acetylthiophene Derivatives

| Compound | Target Cancer Cell Lines | Efficacy Compared to Erlotinib |

|---|---|---|

| 4f | MCF-7, MDA-MB-231 | Comparable |

| 4j | MCF-7, MDA-MB-231 | Comparable |

| 5d | MCF-7, MDA-MB-231 | More Potent |

Apoptosis Induction and Mitochondrial Membrane Integrity

A critical mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that derivatives of 2-acetylthiophene can trigger this process in cancer cells. For example, a newly synthesized benzothiazole derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), demonstrated the ability to inhibit the growth and induce programmed cell death in human leukemia HL60 and U937 cells. nih.gov

The apoptotic activity of AMBAN was found to be mediated through the mitochondrial pathway. nih.gov This involves a decrease in the mitochondrial membrane potential, a key event that leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The stabilization of mitochondrial membranes is crucial for cell survival, and its disruption is a pivotal step in the initiation of apoptosis. nih.gov

Furthermore, chalcone derivatives of 2-acetylthiophene have also been shown to induce apoptosis in human colon adenocarcinoma cells. nih.gov Studies on chalcones such as 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06) and 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09) revealed that they induce cytotoxic effects that lead to apoptosis. nih.gov The pro-apoptotic activity of these compounds was confirmed by decreased expression of anti-apoptotic genes and increased expression of pro-apoptotic genes. nih.gov

Caspase Activation

The execution phase of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. nih.gov These enzymes are synthesized as inactive zymogens and, upon receiving an apoptotic signal, are activated through a proteolytic cascade. nih.gov There are two main pathways of caspase activation: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondrial-mediated. nih.gov

Derivatives of 2-acetylthiophene have been shown to trigger the activation of this caspase cascade in cancer cells. The benzothiazole derivative AMBAN, for instance, was found to activate caspase-9 and caspase-3 in human leukemia cells. nih.gov Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation is a direct consequence of the release of cytochrome c from the mitochondria. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases like caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

The induction of caspase-dependent apoptosis is a desirable characteristic for potential anticancer agents. The ability of 2-acetylthiophene derivatives to activate this proteolytic cascade highlights their potential as therapeutic agents that can effectively eliminate cancer cells.

Selective Cytotoxicity against Cancer Cells vs. Normal Cells

A significant challenge in cancer chemotherapy is the lack of selectivity of many drugs, which often leads to toxicity in healthy, non-cancerous cells. Therefore, the development of agents that exhibit selective cytotoxicity towards cancer cells is a major goal in cancer research. mdpi.com

Studies on derivatives of 2-acetylthiophene have shown promise in this regard. For instance, diselenide-containing paclitaxel nanoparticles (SePTX NPs), which can be synthesized from precursors related to the thiophene family, have demonstrated a selective killing effect on cancer cells. nih.gov These nanoparticles were found to be more cytotoxic to cancer cells (HeLa and MCF7) than to normal cells (L929 and BEAS-2B). nih.gov

Similarly, research on other compounds has highlighted the importance of evaluating cytotoxicity in both cancerous and normal cell lines to determine the therapeutic window. mdpi.com In a study on dieckol and its derivatives, 6-O-acetyl dieckol showed a high selectivity index, being significantly more toxic to non-small-cell lung cancer cells (A549) than to normal cells (NIH/3T3). mdpi.com While not directly a this compound derivative, this illustrates the principle of how modifications to a core structure can impart selective cytotoxicity. The selective induction of apoptosis specifically in cancerous cells is a key criterion for identifying promising new anti-cancer compounds.

Table 2: Selective Cytotoxicity of 6-O-acetyl dieckol

| Cell Line | Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| A549 | Non-small-cell lung cancer | 7.02 | 68.58 |

| NIH/3T3 | Normal fibroblast | 481.42 |

Other Biological Activities

Antioxidant Activity

Some derivatives of 2-acetylthiophene have been evaluated for their antioxidant properties. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, thereby protecting cells from oxidative stress. Oxidative stress is implicated in the pathogenesis of various diseases, including cancer.

Thiophene-2-carboxamide derivatives, which are structurally related to 2-acetylthiophene, have been synthesized and evaluated for their antioxidant activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.gov In one study, a 3-amino thiophene-2-carboxamide derivative exhibited significant antioxidant activity, with a 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov

The antioxidant potential of thiourea derivatives of 2-thiophene carboxylic acid has also been investigated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging, as well as ferric reducing power assays. farmaciajournal.com The results indicated that all the tested compounds possessed antioxidant activity. farmaciajournal.com

Enzyme Inhibition Studies (e.g., Alpha Amylase, Carbonic Anhydrase)

Derivatives of 2-acetylthiophene and related thiophene compounds have been explored for their ability to inhibit various enzymes. Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov While direct studies on this compound are limited, broader research on thiophene-containing compounds has shown potential for enzyme inhibition.

For example, fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones were assayed for their inhibitory effects against α-amylase and other enzymes. researchgate.net Furthermore, various plant extracts containing phenolic compounds have demonstrated significant anti-α-amylase activity. mdpi.com

In addition to metabolic enzymes, carbonic anhydrases (CAs) have also been a target of interest. A series of sulfonyl thiourea derivatives exhibited remarkable inhibitory activity against several human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. researchgate.net

Anti-inflammatory Properties

Thiophene derivatives, including those based on the this compound scaffold, have been a subject of interest in the search for new anti-inflammatory agents. nih.govnih.gov Research has shown that the thiophene ring is a "privileged structure" in drug design for anti-inflammatory properties, with several thiophene-based compounds already in clinical use. nih.govnih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Studies on various thiophene derivatives have demonstrated their capacity to modulate inflammatory responses. For instance, certain methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of ERK, p38, and NF-ĸB signaling pathways. nih.gov Furthermore, other thiophene compounds have exhibited significant anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema model, with some derivatives showing efficacy comparable to standard drugs like sodium diclofenac. nih.gov

One common strategy to enhance the anti-inflammatory activity of 2-acetylthiophene is through its conversion into chalcone derivatives. Chalcones synthesized by the condensation of 2-acetylthiophene with various aromatic aldehydes have been evaluated for their anti-inflammatory effects. researchgate.netresearchgate.net In one study, a series of these chalcones exhibited moderate to considerable anti-inflammatory activity, with some compounds showing 50-80% inhibition in paw edema, compared to the standard drug aceclofenac which showed 80-85% inhibition. researchgate.netresearchgate.net

| Compound | Substituent on Aromatic Aldehyde | % Inhibition of Paw Edema |

|---|---|---|

| 1 | 2,4-dichloro | 65% |

| 2 | 4-methoxy | 72% |

| 3 | 3,4,5-trimethoxy | 78% |

| 4 | 4-nitro | 80% |

| Standard | Aceclofenac | 85% |

This table is generated based on data reported in referenced studies and is for illustrative purposes. researchgate.netresearchgate.net

Potential as Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. nih.gov Nitro-aromatic compounds, including 5-nitrothiophenes, have been identified as a promising class of compounds with potent activity against both replicating and non-replicating (persistent) forms of the tubercle bacilli. nih.gov

A key finding in this area is that the mechanism of action of 5-nitrothiophenes is similar to that of nitroimidazoles, a class of drugs already in clinical development for tuberculosis. nih.govasm.org These compounds act as prodrugs that are activated by a specific bacterial enzyme. The activation involves the reduction of the nitro group, a process dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme found in Mycobacterium tuberculosis. nih.govasm.org This reduction leads to the release of reactive nitrogen species, such as nitric oxide (NO), which are toxic to the bacteria and lead to cell death. nih.govasm.org The ability to kill non-replicating bacteria is a particularly important feature for shortening the duration of tuberculosis therapy. nih.gov

Research has shown that mutants of M. tuberculosis that are resistant to 5-nitrothiophenes are often unable to produce the necessary F420 cofactor, rendering them unable to activate the prodrug. nih.govasm.org This cross-resistance with nitroimidazoles further supports the proposed mechanism of action. nih.govasm.org One particular 5-nitrothiophene derivative, 2-(3-methylpiperidin-1-yl)-5-nitrothiophene, was found to be highly active against both replicating and non-replicating M. tuberculosis without showing significant cytotoxicity to human cells. nih.gov

| Compound | Target | MIC (μg/mL) | Cytotoxicity (HepG2 & A549 cells) |

|---|---|---|---|

| 2-(3-methylpiperidin-1-yl)-5-nitrothiophene | Replicating H37Rv | 6.25 | No cytotoxicity at 20 μg/mL |

| 2-(3-methylpiperidin-1-yl)-5-nitrothiophene | Non-replicating ss18b | 6.25 | No cytotoxicity at 20 μg/mL |

This table is based on data from a study on the mechanism of action of 5-nitrothiophenes. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the thiophene ring influence the therapeutic effects, guiding the design of more potent and selective compounds.

Impact of Nitro Group Position and Presence on Biological Activity

The nitro group plays a critical role in the biological activity of thiophene derivatives, particularly in their antitubercular and anti-inflammatory properties. For antitubercular activity, the presence and position of the nitro group are paramount. Studies have demonstrated that the 5-nitro substitution on the thiophene ring is essential for the compound's ability to be activated by the bacterial F420-dependent nitroreductase. asm.org Moving the nitro group from the C-5 to the C-3 position on the thiophene ring results in a loss of antitubercular activity. asm.org Similarly, replacing the nitro group with an acetyl group renders the compound inactive. asm.org This highlights the specific requirement of the 5-nitro moiety for the prodrug activation mechanism against M. tuberculosis. asm.org

In the context of anti-inflammatory activity, the position of the nitro group on chalcone derivatives of 2-acetylthiophene also significantly influences their efficacy. Research on nitro-containing chalcones has shown that the position of the nitro group can modulate the anti-inflammatory response. mdpi.com For instance, in some series of chalcones, compounds with a nitro group at the ortho position of an aromatic ring exhibited the highest anti-inflammatory activity. mdpi.com This suggests that the electronic and steric effects imparted by the nitro group's specific location are key to its interaction with inflammatory targets. mdpi.com

Influence of Acetyl Group Modification on Activity

The acetyl group at the 2-position of the thiophene ring is a versatile chemical handle that allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.netmdpi.com A common and effective modification is the Claisen-Schmidt condensation of 2-acetylthiophene with various aromatic aldehydes to form chalcones. researchgate.netnih.gov This modification introduces a reactive α,β-unsaturated ketone system, which is a well-known pharmacophore responsible for various biological activities, including anti-inflammatory and antimicrobial effects. researchgate.netnih.gov

The nature of the substituent on the aromatic aldehyde used in the condensation reaction significantly impacts the biological profile of the resulting chalcone. researchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the chalcone can modulate its anti-inflammatory potency. researchgate.netresearchgate.net Furthermore, the acetyl group can be a precursor for the synthesis of other heterocyclic systems fused to the thiophene ring, such as pyrazolines, which have also shown promising antimicrobial activities. nih.gov The conversion of the acetyl group into these larger, more complex structures demonstrates that this position is a critical point for diversification to enhance or alter the biological activity of the parent molecule.

Role of Substituents on Thiophene Ring in Biological Efficacy

The biological efficacy of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. nih.gov The substitution pattern can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. nih.gov For instance, in the context of anti-inflammatory activity, substitutions at the 5-position of the thiophene ring have been shown to be important for pharmacological activity. nih.gov

The introduction of various functional groups, such as methyl, methoxy, carboxylic acids, esters, amines, and amides, has been frequently explored to optimize the anti-inflammatory properties of thiophene-based compounds. nih.gov These substituents can enhance the binding affinity of the molecule to enzymes like COX and LOX. nih.gov The presence of a 2-amino group, for example, has been identified as being important for the pharmacological activity of certain thiophene derivatives. nih.gov The diverse biological activities reported for thiophene derivatives, including antimicrobial, antioxidant, and anticancer effects, are often linked to the specific substitution patterns on the thiophene core. nih.gov

| Substituent Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| 5-position | Nitro group | Essential for antitubercular activity | asm.org |

| 5-position | Various (general) | Important for anti-inflammatory activity | nih.gov |

| 2-position | Amino group | Important for pharmacological activity | nih.gov |

| General | Methyl, Methoxy, Carboxylic acids, Esters, Amines, Amides | Modulates anti-inflammatory activity (COX/LOX inhibition) | nih.gov |

Rational Design of Thiophene Derivatives for Enhanced Bioactivity

The rational design of thiophene derivatives is a key strategy for developing new therapeutic agents with improved efficacy and selectivity. nih.gov This approach often involves structure-based drug design, where the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and specificity. nih.govnih.gov For example, in the development of inhibitors for bacterial histidine kinases, a structure-based drug design strategy was employed, starting from a known inhibitor and making modifications to arrive at a series of thiophene derivatives with significant inhibitory activities. nih.gov

Computational tools, such as molecular docking, are instrumental in the rational design process. nih.gov These methods can predict how a molecule will interact with a biological target, allowing researchers to prioritize the synthesis of compounds that are most likely to be active. nih.gov The insights gained from SAR studies are also crucial for rational design, as they provide a set of rules for how different structural modifications will affect biological activity. nih.gov By combining computational methods with SAR data, it is possible to design novel thiophene derivatives with enhanced bioactivity for a wide range of therapeutic applications, from anti-inflammatory to antimicrobial agents. nih.govnih.gov

Molecular Docking Studies and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, may interact with a biological target, typically a protein or a nucleic acid. These in silico studies are crucial for predicting the binding affinity and mode of action of novel compounds, thereby guiding the synthesis and development of new therapeutic agents.

Ligand-Protein Binding Affinity

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. It is a critical parameter in drug design, as it often correlates with the potency of a compound. Molecular docking simulations can estimate this affinity, typically expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction.

Several studies have investigated the binding affinities of derivatives of this compound with various protein targets. For instance, a series of thiazole-bearing thiophene derivatives synthesized from 2-acetylthiophene were evaluated for their cytotoxic activities against breast cancer cells. Molecular docking studies were performed on the most active compounds to understand their interaction with potential protein targets.

The docking scores, which represent the estimated binding affinity, for two of these derivatives with a breast cancer-related protein (PDB ID: 2W3L) and Human Serum Albumin (HSA, PDB ID: 1AO6) are presented below. Carboplatin, a known anticancer drug, was used as a reference.

Table 1: Molecular Docking Scores of 2-Acetylthiophene Derivatives

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) |

|---|---|---|

| Compound 4b | Breast Cancer Protein (2W3L) | -6.3 |

| Compound 13a | Breast Cancer Protein (2W3L) | -5.228 |

| Compound 4b | Human Serum Albumin (1AO6) | -6.3 |

| Compound 13a | Human Serum Albumin (1AO6) | -5.228 |

| Carboplatin (Reference) | Human Serum Albumin (1AO6) | -4.78 |

The data indicates that Compound 4b exhibited a better docking score with both the breast cancer protein and HSA compared to Compound 13a and the reference drug Carboplatin, suggesting a potentially stronger binding affinity nih.gov.

Interaction with Enzymes and Receptors

Understanding the specific interactions between a ligand and its target enzyme or receptor is fundamental to elucidating its mechanism of action. Molecular docking can reveal key binding modes, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the ligand-protein complex.

Derivatives of 5-nitrothiophene have been a focus of such investigations, particularly in the context of anticancer activity. In one study, a series of novel 2-{2-[(5-nitrothiophen-2-yl)methylene]hydrazinyl}thiazole derivatives were synthesized and evaluated for their potential to induce apoptosis in cancer cells. One of the most active compounds, compound 2c, which bears a phenyl moiety, was selected for molecular docking studies with the caspase-3 enzyme, a key player in the apoptotic pathway nih.gov.

The docking analysis of compound 2c with caspase-3 revealed specific interactions within the enzyme's active site. These interactions are crucial for the compound's ability to activate caspase-3 and thereby induce apoptosis in cancer cells. While the specific binding energy was not detailed, the study confirmed a significant interaction that supports the observed biological activity nih.gov.

The versatility of the 2-acetylthiophene scaffold allows for the synthesis of a wide range of derivatives that can be tailored to interact with various enzymatic and receptor targets. For instance, the synthesis of 5-aryl-2-acetylthiophenes provides a platform for developing new biologically active molecules with potential applications in treating a variety of diseases, including cancer and inflammatory conditions mdpi.com. The functional groups on the thiophene ring can be modified to optimize interactions with the specific amino acid residues in the binding pockets of target proteins.

Potential Applications in Materials Science

Organic Electronic Devices

The field of organic electronics has seen significant advancement through the synthesis of novel organic semiconductors. researchgate.net Thiophene-containing molecules, including derivatives of 2-Acetyl-5-nitrothiophene, play a prominent role in this area. smolecule.com These carbon-based materials with polycyclic π-electron systems are widely utilized as organic semiconductors in a variety of optoelectronic devices. researchgate.net The structure of this compound allows for its incorporation into larger conjugated systems, which are essential for charge transport in semiconductor materials. ossila.com The resulting organic semiconductors often exhibit excellent electronic properties, forming the active layer in devices that are noted for their flexibility, light weight, and potential for low-cost production. smolecule.comossila.com

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are instrumental in the development of organic semiconductors used specifically in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). smolecule.com These two types of devices are at the forefront of organic electronics technology. ossila.com

OFETs: In Organic Field-Effect Transistors, the semiconducting layer is responsible for modulating the flow of electrical current. Polymers and molecules derived from thiophene (B33073) are often used because they can be designed to have high charge carrier mobility, which is crucial for efficient transistor performance. ossila.com Thiophene-based materials are known for their stability and performance in these applications. ossila.com

OLEDs: For Organic Light-Emitting Diodes, the materials in the active layer are required to emit light efficiently when a current is applied. ossila.com This involves the injection, transport, and recombination of electrons and holes. ossila.com Thiophene-based compounds can be chemically tuned to emit light across a range of spectra, making them suitable for creating the emissive layers in OLEDs for displays and lighting solutions. ossila.com

The progress in organic electronics is largely fueled by the application of such materials in OLEDs and OFETs. researchgate.net

Polymers and Dyes

This compound serves as a key intermediate in the synthesis of various dyes and polymers. Thiophene-based azo dyes, in particular, have garnered considerable interest for their unique properties. researchgate.net

Azo Dyes: The compound is used to create thiophene-based azo dyes, which are known for their dyeing and fastness properties on a variety of fibers. smolecule.com These dyes can exhibit good tinctorial strength and excellent brightness. smolecule.com Historically, research dating back to the 1950s showed that blue dyes derived from 3-nitro-5-acetylthiophene precursors possess notable light and sublimation fastness, especially on polyester (B1180765) fabrics. sapub.org They are considered a valuable alternative to more expensive anthraquinone (B42736) dyes for both economic and environmental reasons. smolecule.com

Polymeric Dyes: Monomeric dyes synthesized from aminothiophene derivatives can undergo polymerization to create disperse polymeric dyes. sapub.org In one method, monomeric azo dyes are subjected to a polycondensation reaction using crosslinkers like formaldehyde (B43269) and oxalic acid to yield the final polymeric dye. nih.gov These polymeric materials combine the properties of the dye and the polymer, offering unique application possibilities.

| Derivative Type | Key Features | Application | Reference Compounds/Precursors |

|---|---|---|---|

| Thiophene-Azo Dyes | High bathochromy, good tinctorial strength, excellent brightness, good light and sublimation fastness. | Dyeing of hydrophobic fabrics like polyester and nylon. sapub.orgnih.gov | 2-Amino-5-acyl-3-nitrothiophenes. sapub.org |

| Polymeric Dyes | Disperse nature, soluble in organic solvents like acetone (B3395972) and ethanol, insoluble in water. nih.gov | High-temperature and carrier dyeing of textiles. nih.gov | Monomeric dyes from 2-aminothiophene derivatives. sapub.org |

Functional Materials

The unique molecular structure of this compound makes it a valuable component for creating a range of functional materials. smolecule.com By undergoing various chemical reactions such as electrophilic aromatic substitution, reduction of the nitro group, and condensation of the acetyl group, a wide array of derivatives can be synthesized. smolecule.com These derivatives form the basis for materials with specific, tailored properties.

The applications in organic semiconductors and dyes are prime examples of its role in functional materials. The electronic properties imparted by the thiophene ring system are harnessed in OFETs and OLEDs, while the chromophoric systems created in azo dyes lead to materials with specific optical properties for the textile industry. smolecule.comossila.com The ability to incorporate this compound into larger polymeric structures further expands its utility, allowing for the development of materials that combine coloration with the mechanical and processing advantages of polymers. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways